molecular formula C15H19N5O B4384231 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone

1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone

Cat. No.: B4384231
M. Wt: 285.34 g/mol
InChI Key: GNXIPNOECICYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone is a complex organic compound that features a pyrimidine, pyrrole, and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone typically involves multiple steps. The process begins with the preparation of the pyrrole and pyrimidine intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. The reaction conditions often involve the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in the presence of trifluoroacetic acid (TFA) as an activator .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole moiety can be oxidized to form pyrrole N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole moiety would yield pyrrole N-oxides, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, pyrimidine, and piperazine derivatives, such as:

Uniqueness

1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone is unique due to its combination of three different heterocyclic moieties. This structural complexity provides it with a diverse range of potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-13(21)19-10-8-18(9-11-19)12-14-4-2-7-20(14)15-16-5-3-6-17-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIPNOECICYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone
Reactant of Route 6
1-[4-[(1-Pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.